N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide
Description
N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a phthalimide moiety linked to a nitrophenoxy acetamide group
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(9-25-13-8-4-3-7-12(13)19(23)24)17-18-15(21)10-5-1-2-6-11(10)16(18)22/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKCPIMJBUHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Nitration: The phthalimide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated phthalimide is reacted with chloroacetic acid or its derivatives under basic conditions to form the acetamide linkage.
Coupling Reaction: Finally, the nitrophenoxy group is introduced through a coupling reaction with an appropriate phenol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The nitro group may also play a role in generating reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
N-(1,3-dioxoisoindol-2-yl)-2-(2-nitrophenoxy)acetamide can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties, thalidomide has a similar phthalimide structure but lacks the nitrophenoxy group.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity, lenalidomide also lacks the nitrophenoxy group.
Pomalidomide: Another thalidomide derivative with potent anticancer properties, pomalidomide is structurally similar but does not contain the nitrophenoxy group.
The presence of the nitrophenoxy group in this compound distinguishes it from these compounds and may contribute to its unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
